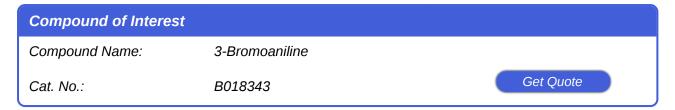


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## 3-Bromoaniline CAS number 591-19-5 properties

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An In-depth Technical Guide to **3-Bromoaniline** (CAS 591-19-5)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Bromoaniline**, identified by the CAS number 591-19-5, is an aromatic amine that serves as a pivotal intermediate in organic synthesis.[1] Structurally, it is an aniline molecule substituted with a bromine atom at the meta-position of the benzene ring.[2] This specific arrangement of functional groups imparts unique reactivity, making it a valuable building block for more complex molecules.[2] Its primary applications are found in the synthesis of pharmaceuticals, agrochemicals, and dyes, where it functions as a precursor to a wide array of biologically and industrially significant compounds.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, applications, and safety information.

# **Physicochemical Properties**

**3-Bromoaniline** is typically a liquid at room temperature, appearing as a colorless to light yellow or tan substance.[5][6] Its properties are well-documented, though slight variations in reported values for melting and boiling points exist, likely due to differences in purity and measurement conditions. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of **3-Bromoaniline** 



Property	Value	Reference(s)	
CAS Number	591-19-5	[2]	
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrN	[2]	
Molecular Weight	172.02 g/mol	[2][7]	
Appearance	Colorless to light yellow/tan liquid or powder	[2][5]	
Melting Point	15-18 °C	[7]	
Boiling Point	251 °C	[5]	
Density	1.58 g/mL at 25 °C	[5]	
Solubility in Water	Slightly soluble (0.97 g/L at 20°C)	[2]	
Solubility (Other)	Soluble in organic solvents like ethanol and ether	[2][8]	
Refractive Index (n20/D)	1.625	[5]	
Flash Point	>230 °C (>446 °F)	[9]	
Vapor Pressure	0.04 mmHg	[7]	
InChI Key	DHYHYLGCQVVLOQ- UHFFFAOYSA-N		
SMILES	Nc1cccc(Br)c1		

# **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and characterization of **3-Bromoaniline**. Comprehensive data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS), are readily available in various databases.[7]

Table 2: Spectroscopic Data for **3-Bromoaniline** 

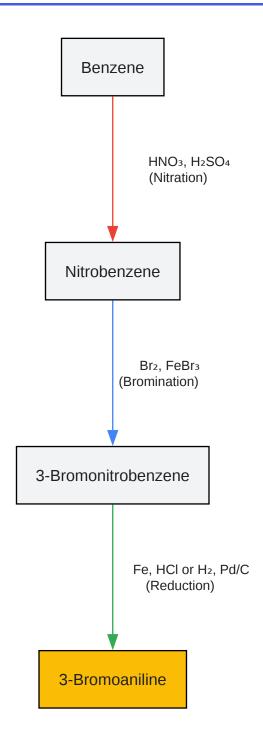


Technique	Data Availability and Details	Reference(s)	
<sup>1</sup> H NMR	Spectra are available. Example shifts in CDCl <sub>3</sub> : δ 7.01-6.96 (t, 1H), 6.86-6.80 (t, 2H), 6.57 (d, 1H), 3.67 (br s, 2H, -NH <sub>2</sub> ).	[7][10][11]	
<sup>13</sup> C NMR	Spectra are available for full structural elucidation.	[7][12]	
Infrared (IR)	FTIR spectra are available, showing characteristic amine and C-Br stretches.	[7]	
Mass Spectrometry	GC-MS data is available, showing the characteristic isotopic pattern for bromine.	[7]	
Raman Spectroscopy	Spectra are available.	[7]	

# **Synthesis and Reactivity**

The synthesis of **3-Bromoaniline** requires a strategic approach due to the directing effects of the substituents on the aromatic ring. The amino group (-NH<sub>2</sub>) is a strong activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. Direct bromination of aniline results in polysubstitution and yields primarily the ortho- and para-isomers.[13][14] Therefore, a multi-step synthesis starting from benzene is the most effective method to obtain the meta-isomer.





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Caption: Synthetic workflow for **3-Bromoaniline** from benzene.

# **Experimental Protocol: Synthesis of 3-Bromoaniline** from Benzene

## Foundational & Exploratory





This three-step protocol outlines the nitration of benzene, subsequent meta-bromination of nitrobenzene, and final reduction to **3-bromoaniline**.[13][15]

#### Step 1: Nitration of Benzene to Nitrobenzene

- To a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric
  acid to create the nitrating mixture.
- While maintaining the low temperature, add benzene dropwise to the mixture with constant stirring.
- After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Carefully pour the reaction mixture over crushed ice and separate the organic layer.
- Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
- Dry the nitrobenzene over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

#### Step 2: Bromination of Nitrobenzene to 3-Bromonitrobenzene

- In a flask protected from moisture, dissolve nitrobenzene in a suitable solvent (e.g., dichloromethane).
- Add a Lewis acid catalyst, such as iron(III) bromide (FeBr<sub>3</sub>). The nitro group is a metadirector.
- Cool the mixture in an ice bath and slowly add elemental bromine (Br2) dropwise.
- After addition, allow the reaction to proceed at room temperature, monitoring its progress by TLC or GC.
- Upon completion, quench the reaction with a solution of sodium bisulfite to destroy excess bromine.



 Perform an aqueous workup similar to Step 1. The product can be purified by column chromatography or distillation.

#### Step 3: Reduction of 3-Bromonitrobenzene to **3-Bromoaniline**

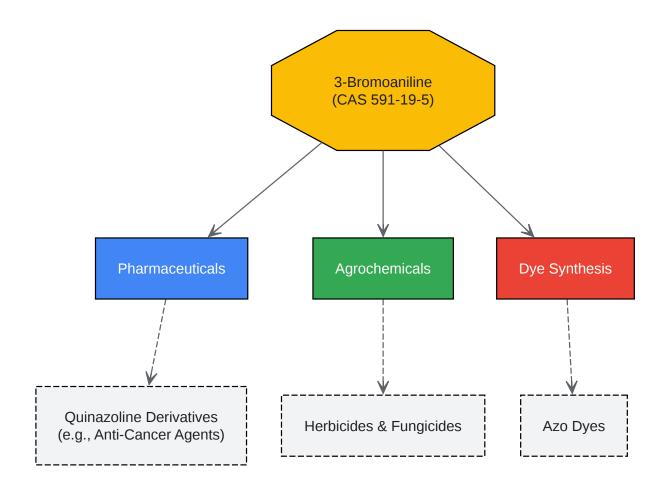
- To a flask containing 3-bromonitrobenzene, add a mixture of a metal catalyst (e.g., iron powder or tin) and concentrated hydrochloric acid.
- Heat the mixture under reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the yellow nitro compound.
- Once the reduction is complete, cool the mixture and basify it with a strong base (e.g., NaOH) to deprotonate the anilinium salt and precipitate the free amine.
- Extract the **3-bromoaniline** product into an organic solvent such as ethyl acetate.
- Combine the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield the final product. Further purification can be achieved by vacuum distillation.

## **Applications in Research and Development**

- **3-Bromoaniline** is a versatile building block due to the differential reactivity of its amino and bromo groups. It is a key precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2]
- Pharmaceutical Development: It serves as an essential intermediate in the creation of a
  variety of active pharmaceutical ingredients (APIs).[3] The bromine atom can be readily
  displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build
  complex molecular scaffolds.[8] It is notably used in the synthesis of amino-substituted
  quinazolines, a class of compounds with applications as anti-cancer agents.[1]
- Agrochemical Formulation: The compound is used to produce herbicides, fungicides, and insecticides.[2][3] The bromoaniline moiety is incorporated into larger molecules designed to have specific biological activity against agricultural pests.



 Dye Manufacturing: 3-Bromoaniline is a precursor in the production of azo dyes, which are widely used for coloring textiles.[2]



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Caption: Key industrial applications of **3-Bromoaniline**.

## Safety and Handling

**3-Bromoaniline** is a hazardous chemical and must be handled with appropriate safety precautions. It is toxic if ingested, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[6][16]

Table 3: GHS Hazard Information for **3-Bromoaniline** 



Hazard Class	GHS Code	Statement	Reference(s)
Acute Toxicity, Oral	H301/H302	Toxic / Harmful if swallowed	[7]
Acute Toxicity, Dermal	H311/H312	Toxic / Harmful in contact with skin	[7]
Acute Toxicity, Inhalation	H331/H332	Toxic / Harmful if inhaled	[6]
Skin Corrosion/Irritation	H315	Causes skin irritation	[6][7]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[6][7]
STOT, Single Exposure	H335	May cause respiratory irritation	[7][17]
STOT, Repeated Exposure	H373	May cause damage to organs through prolonged or repeated exposure	
Hazardous to the Aquatic Environment	H410	Very toxic to aquatic life with long lasting effects	

- Personal Protective Equipment (PPE): Handle only in a well-ventilated area or chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[9][17] For operations that may generate vapors, a NIOSH-approved respirator is recommended.[16]
- Handling and Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] Keep away from heat, sources of ignition, and incompatible materials such as acids, acid anhydrides, and acid chlorides.[6][16]
- First Aid Measures: In case of skin contact, wash off immediately with plenty of soap and water.[17] For eye contact, rinse cautiously with water for several minutes.[17] If inhaled,



move the person to fresh air.[9] If ingested, rinse mouth and seek immediate medical attention.[9]

## Conclusion

**3-Bromoaniline** is a chemical of significant industrial importance, underpinned by its versatile reactivity. Its role as a key intermediate in the pharmaceutical, agrochemical, and dye industries makes a thorough understanding of its properties, synthesis, and handling essential for researchers and chemical professionals. Adherence to strict safety protocols is mandatory when working with this compound to mitigate its potential hazards.

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- To cite this document: BenchChem. [3-Bromoaniline CAS number 591-19-5 properties].
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